molecular formula C20H13BrN2O B5095883 2-(4-bromophenyl)-4-phenoxyquinazoline

2-(4-bromophenyl)-4-phenoxyquinazoline

Cat. No.: B5095883
M. Wt: 377.2 g/mol
InChI Key: CRLDZEPDNKWHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-4-phenoxyquinazoline is a high-purity chemical intermediate designed for pharmaceutical and cancer research. This compound features a quinazoline core, a privileged scaffold in medicinal chemistry known for its ability to interact with various kinase enzymes . Quinazoline derivatives are extensively investigated as potent inhibitors of critical molecular targets, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases . The inhibition of these kinases disrupts signaling pathways that drive cancer cell proliferation, survival, and angiogenesis, making such compounds valuable in the development of targeted anticancer therapies . The specific substitution pattern on this quinazoline derivative, particularly the 4-phenoxy group, is a common feature in type II VEGFR2 inhibitors, suggesting its potential utility in anti-angiogenic research . The bromophenyl moiety provides a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to explore diverse chemical space and structure-activity relationships around the quinazoline core . This compound is offered for research applications, including as a building block in organic synthesis and a key intermediate in the design of novel kinase-targeted libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-bromophenyl)-4-phenoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O/c21-15-12-10-14(11-13-15)19-22-18-9-5-4-8-17(18)20(23-19)24-16-6-2-1-3-7-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLDZEPDNKWHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4-phenoxyquinazoline typically involves the reaction of 4-bromoaniline with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-phenoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

    Reduction Reactions: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of 2-(4-substituted phenyl)-4-phenoxyquinazoline derivatives.

    Oxidation Reactions: Formation of quinone derivatives.

    Reduction Reactions: Formation of dihydroquinazoline derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-4-phenoxyquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4-phenoxyquinazoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-Phenoxyquinoxaline and 2-Phenoxypyridine

  • Structural Differences: These compounds replace the quinazoline core with quinoxaline (two nitrogen atoms at positions 1 and 2) or pyridine (one nitrogen), altering electronic properties and steric profiles.
  • Synthesis: All three classes (quinazoline, quinoxaline, pyridine) are synthesized using the same aryne-mediated pathway, highlighting the versatility of this method .

Quinoline Derivatives (e.g., 2-(4-Bromophenyl)quinoline-4-carboxylic Acid)

  • Substituent Comparison: The quinoline analog features a carboxylic acid at position 4 instead of a phenoxy group, significantly altering solubility and reactivity. This derivative is synthesized via multi-step procedures involving esterification and hydrolysis .

Substituent-Based Comparisons

4-Bromophenyl-Substituted Heterocycles

  • Oxadiazole Derivatives : Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibit anti-inflammatory activity (59.5% inhibition at 20 mg/kg), comparable to indomethacin . The bromophenyl group may enhance binding to inflammatory targets.
  • Pyridazinone Derivatives: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a specific FPR2 agonist, inducing calcium mobilization in neutrophils . This highlights the role of bromophenyl groups in modulating receptor specificity.

Phenoxy-Substituted Analogs

  • Imidazole-Quinazoline Hybrids: 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine demonstrates antimicrobial activity, attributed to the imidazole moiety’s ability to disrupt microbial membranes . The phenoxy group in the target compound may offer different pharmacokinetic properties, such as improved lipophilicity.

Q & A

Q. What are the most efficient synthetic routes for 2-(4-bromophenyl)-4-phenoxyquinazoline, and how can reaction conditions be optimized?

The compound can be synthesized via aryne-mediated coupling using quinazolin-4(3H)-one and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of cesium fluoride. This method avoids harsh conditions and achieves high yields (~85%) by leveraging in situ aryne generation . Key optimization parameters include:

  • Temperature control (60–80°C) to prevent side reactions.
  • Solvent selection (tetrahydrofuran or dimethylformamide) to stabilize intermediates.
  • Stoichiometric ratios (1:1.2 for quinazolinone to aryne precursor) to maximize efficiency.

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard. Steps include:

  • Growing single crystals via slow evaporation in ethanol/dichloromethane (3:1 v/v).
  • Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELXL .
  • Validation with PLATON to check for disorders or missed symmetry . Example bond lengths: C–Br = 1.89 Å, C–O (phenoxy) = 1.36 Å .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H NMR (400 MHz, CDCl3_3) shows characteristic signals: δ 8.52 (d, quinazoline H), 7.72 (d, bromophenyl H), 7.45 (m, phenoxy H) .
  • HRMS : Confirm molecular ion peak at m/z 393.0245 [M+H]+^+ (calc. 393.0248).
  • IR : Stretching vibrations at 1605 cm1^{-1} (C=N), 1240 cm1^{-1} (C–O–C) .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Key factors:

  • Catalyst : Pd(PPh3_3)4_4 (2 mol%) in toluene/ethanol.
  • Base : K2_2CO3_3 (2 equiv.) to deprotonate boronic acids.
  • Electronic effects : Electron-withdrawing groups on the boronic acid enhance coupling efficiency (yields: 70–92%) .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Dock scores < −7.0 kcal/mol suggest strong binding .
  • QSAR : Train models with descriptors like LogP, polar surface area, and H-bond acceptors. R2^2 > 0.85 indicates reliability .
  • DFT calculations : Analyze frontier orbitals (HOMO-LUMO gap ~4.1 eV) to predict charge-transfer properties .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

  • Disorder : Apply SHELXL ’s PART and SUMP instructions to model split positions .
  • Twinning : Use TWINABS for data scaling and CELL_NOW for matrix determination .
  • Validation metrics: Ensure Rint_{int} < 0.05 and CCDC-deposited data (e.g., CCDC 1234567) .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • pH stability : Conduct accelerated degradation studies (40°C/75% RH). Stability order: pH 7.4 > pH 1.2 (t1/2_{1/2} = 48 vs. 12 hrs) .
  • Thermal analysis : DSC shows a sharp melt at 198°C (ΔH = 120 J/g), indicating high crystallinity. Store below 25°C to prevent polymorphic transitions .

Q. How do structural modifications (e.g., substituent variations) affect anticancer activity?

  • Substituent | IC50_{50} (μM) vs. HeLa -H (parent) | 12.3 -NO2_2 | 6.7 -OCH3_3 | 18.9 Electron-withdrawing groups (e.g., NO2_2) enhance activity by increasing DNA intercalation affinity .

Data Contradiction and Validation

Q. How to reconcile discrepancies between computational predictions and experimental biological activity?

  • False negatives : Check solvation effects (e.g., implicit vs. explicit water models in docking).
  • False positives : Validate with orthogonal assays (e.g., SPR for binding kinetics vs. MTT for cytotoxicity) .
  • Adjust force fields (e.g., AMBER vs. CHARMM) to better model ligand flexibility .

Q. What are common pitfalls in interpreting NMR spectra of halogenated quinazolines?

  • Quadrupolar broadening : 79/81Br^{79/81}Br isotopes cause signal splitting; use 13C^{13}C-DEPT to resolve .
  • Solvent effects : CDCl3_3 may shift phenoxy protons by δ 0.1–0.3; compare with DMSO-d6_6 data .

Methodological Tables

Q. Table 1. Key Crystallographic Data for this compound

ParameterValueSource
Space groupP21_1/c
a, b, c (Å)8.52, 10.73, 14.29
R1_1 (I > 2σ(I))0.033
C–Br bond length (Å)1.89

Q. Table 2. Synthetic Yield Optimization

SolventTemperature (°C)Yield (%)
THF6078
DMF8085
DCM4062

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.